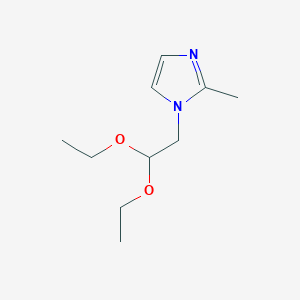

1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their wide range of biological and pharmaceutical activities, including anti-inflammatory, antimycotic, and antihypertensive properties. The imidazole ring is an ionizable aromatic compound that can enhance the pharmacokinetic characteristics of molecules, optimizing solubility and bioavailability, which is crucial for medicinal applications .

Synthesis Analysis

The synthesis of imidazole derivatives can vary depending on the desired substitution pattern on the imidazole ring. For instance, the synthesis of 3-alkyl

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

1-(2,2-Diethoxyethyl)-2-methyl-1H-imidazole has been utilized in the synthesis and evaluation of various compounds in medicinal chemistry. For instance, a study focused on synthesizing 2-(arylamino)imidazoles, which showed potent and selective agonist activity at α2-adrenoceptors. These compounds, synthesized using N-(2,2-diethoxyethyl)carbodiimide, demonstrated efficacy in reducing intraocular pressure and blood pressure (Munk et al., 1997).

Development of Novel Reagents

The development of new reagents like N-(2,2-diethoxyethyl)carbodiimide, which is convenient to prepare and stable under low-temperature storage, facilitated the rapid assembly of target compounds like 2-(arylamino)imidazoles (Munk et al., 1997).

Contribution in Heterocyclic Chemistry

In heterocyclic chemistry, this compound plays a role in the synthesis of various imidazole derivatives. The use of [2-(trimethylsilyl)ethoxy]methyl (SEM) protected 2,2′-Bi-1H-imidazole for generating monohalogenated derivatives exemplifies its utility in synthesizing structurally diverse heterocyclic compounds (Matthews et al., 1987).

Thermochemical Properties Exploration

Research on 1-(R-phenyl)-1H-imidazoles, including 1-(2,2-Diethoxyethyl)-2-methyl-1H-imidazole, has provided insights into their versatile biological activity. Studying their vapor pressures and standard enthalpies of vaporization has been crucial for understanding their physicochemical properties and potential practical applications (Emel’yanenko et al., 2017).

Novel Synthesis Techniques

Novel synthesis techniques involving 1-(2,2-Diethoxyethyl)-2-methyl-1H-imidazole have been explored. For example, reactions leading to novel tele-reaction products of imidazole rings highlight the compound's role in facilitating unique synthetic pathways (Ohta et al., 2004).

Applications in Biological Studies

The compound's imidazole ring is significant in biological studies due to its pharmacokinetic characteristics. Imidazole derivatives exhibit extensive biological activities, including antimicrobial and anticancer activities, indicating the broad scope of this compound in medicinal chemistry (Ramanathan, 2017).

Mechanism of Action

Target of Action

It’s worth noting that compounds bearing the imidazole ring, such as this one, are often involved in various pharmacological activities

Mode of Action

The exact mode of action of 1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole is currently unknown due to the lack of specific studies on this compound. Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, including the inhibition of enzymes and modulation of ion channels .

Pharmacokinetics

The presence of the diethoxyethyl group could potentially enhance the lipophilicity of the compound, which may influence its absorption and distribution .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antileishmanial and antimalarial effects .

Action Environment

The action, efficacy, and stability of 1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole can be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the imidazole ring, potentially influencing its interaction with targets . Additionally, temperature and the presence of other substances could also affect the stability of the compound .

Safety and Hazards

Future Directions

The future directions for research on “1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole” would depend on its properties and potential applications. Given the versatility of imidazoles, there could be interest in exploring its use in various fields, such as medicinal chemistry, catalysis, and materials science .

properties

IUPAC Name |

1-(2,2-diethoxyethyl)-2-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-4-13-10(14-5-2)8-12-7-6-11-9(12)3/h6-7,10H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONZLTRVUZBXBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CN=C1C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-diethoxyethyl)-2-methyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)

![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)